![molecular formula C18H17NO3 B13739655 (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol CAS No. 143216-81-3](/img/structure/B13739655.png)
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the intermolecular annulation of benzynes with allenes, which allows for the selective synthesis of phenanthrenes and dihydrophenanthrenes . This process is controlled by different benzyne precursors and features high atom-economy and good functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diols or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may undergo dioxygenation at specific ring positions, leading to the formation of intermediates that can be further metabolized . These interactions can affect various cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-3,4-diol: This compound shares a similar core structure but lacks the methoxyimino group.
3,4-dihydrophenanthrene-3,4-diol: This compound is a reduced form of phenanthrene-3,4-diol.
Uniqueness
The presence of the methoxyimino group in (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol makes it unique compared to similar compounds
Properties
CAS No. |
143216-81-3 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol |
InChI |
InChI=1S/C18H17NO3/c1-22-19-16-8-6-12-10-3-5-15-13(7-9-17(20)18(15)21)11(10)2-4-14(12)16/h2-5,7,9,17-18,20-21H,6,8H2,1H3/b19-16-/t17-,18-/m0/s1 |
InChI Key |
MHLZQAOXTHAJAF-MHXWJNKCSA-N |
Isomeric SMILES |
CO/N=C\1/CCC2=C1C=CC3=C2C=CC4=C3C=C[C@@H]([C@H]4O)O |
Canonical SMILES |
CON=C1CCC2=C1C=CC3=C2C=CC4=C3C=CC(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


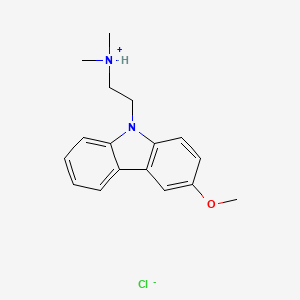
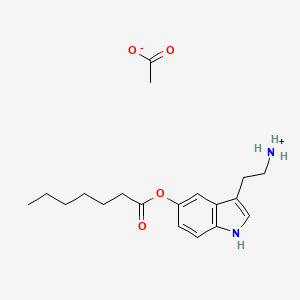
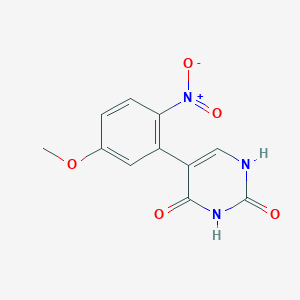
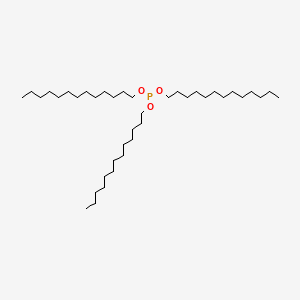
![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
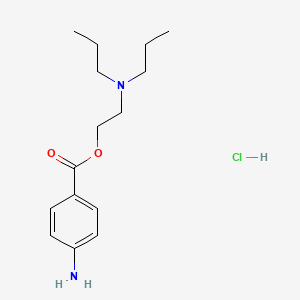



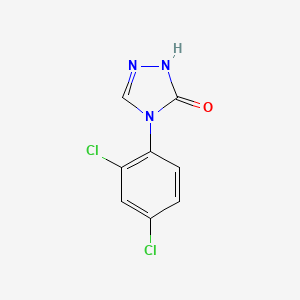
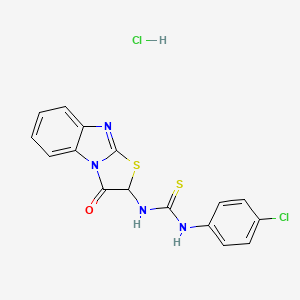

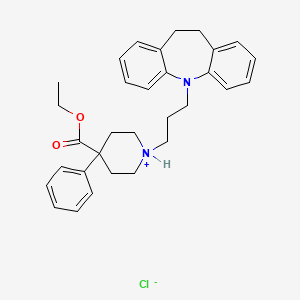
![1,2,3-Trifluoro-5-[trans-4-[2-(trans-4-pentylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B13739641.png)
